- Diethyldithiocarbamic acid S-oxide: a new class of sulfine, Journal of Organic Chemistry, 1988, 53(9), 2119-20

Cas no 97-77-8 (Disulfiram)

El disulfiram es un compuesto químico utilizado principalmente en el tratamiento del alcoholismo crónico. Su mecanismo de acción se basa en la inhibición irreversible de la enzima aldehído deshidrogenasa, lo que provoca una acumulación de acetaldehído al consumir alcohol, generando efectos adversos como náuseas y taquicardia. Esta reacción disuasiva ayuda a mantener la abstinencia. Además, el disulfiram ha demostrado potencial en investigaciones antitumorales debido a su capacidad para modular vías metabólicas en células cancerosas. Su perfil farmacocinético incluye una buena absorción oral y metabolismo hepático, aunque requiere supervisión médica por posibles interacciones y efectos secundarios. Su uso está bien establecido en terapias de deshabituación alcohólica.

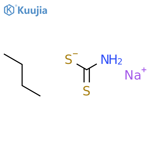

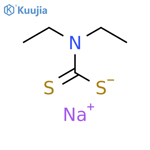

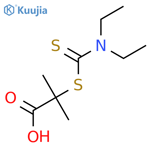

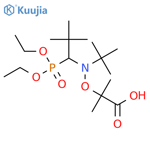

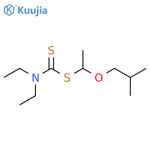

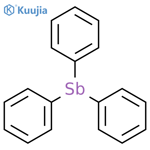

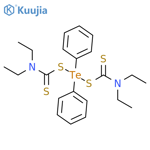

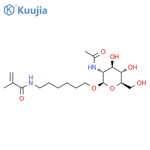

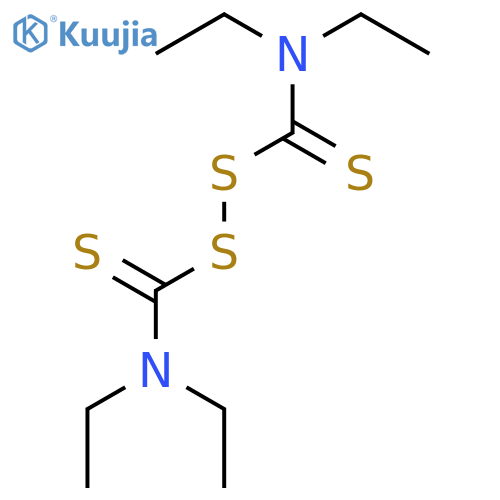

Disulfiram structure

Nombre del producto:Disulfiram

Número CAS:97-77-8

MF:C10H20N2S4

Megavatios:296.539196968079

MDL:MFCD00009048

CID:34918

PubChem ID:3117

Disulfiram Propiedades químicas y físicas

Nombre e identificación

-

- Tetraethylthiuram disulfide

- TETD

- bis(diethylthiocarbamoyl) disulfide

- disulfiram

- tetraethylthiuram disulphide

- accelerator tetd

- bis (diethylthiocarbamyl) disulfide

- ethylthiudad

- ethyltuex

- etyl tuex

- exhoran

- exhorran

- formamide, 1,1'-dithiobis(n,n-diethylthio)-

- hoca

- hocakrotenalnci-c02959

- hydrogendisulfide

- hydrogenpersulfid

- krotenal

- n,n,n',n'-tetraethylthiuram disulfide

- n,n,n',n'-tetraethylthiuram disulphide

- nci-c02959

- nocbin

- nsc 190940

- perkacit tetd

- perkait tetd

- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane

- 1,1-Dithiobis(N,N-diethylthioformamide)

- 1,1`-Dithiobis(N,N-diethylthioformamide)

- Abstenisil

- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide

- Tetraethylthioperoxydicarbonic diaMide

- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)

- TTD

- Antabuse

- Antabus

- Teturam

- Esperal

- Anticol

- Alcophobin

- Dicupral

- Ethyldithiurame

- Teturamin

- Tetraetil

- Contralin

- Antietanol

- Antaethyl

- Tetradine

- Antivitium

- Abstensil

- Aversan

- Abstinil

- Refusal

- Averzan

- Antetil

- Antetan

- Abstinyl

- Antalcol

- Antadix

- Cronetal

- Antikol

- Antietil

- Etabus

- Ethyl tuads

- Ethyl Thiurad

- Ethyl Thiram

- Ethyl Tuex

- Disulfuram

- Contrapot

- Antiaethan

- Stopetyl

- Thiuranide

- Ephorran

- Antaetil

- Di

- Disulfide, bis(diethylthiocarbamoyl) (8CI)

- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)

- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)

- Accel TET

- Accel TET-R

- Accelerator TET

- Akrochem TETD

- Bis(N,N-diethylthiocarbamoyl) disulfide

- Curebead PB 75

- Curekind TETD

- Ekagom DTET

- Ekagom TEDS

- Ekagom TETDS

- Espenal

- Etiltox

- N,N,N′,N′-Tetraethyldithiuram disulfide

- N,N,N′,N′-Tetraethylthiuram disulfide

- Disulfiram

-

- MDL: MFCD00009048

- Renchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3

- Clave inchi: AUZONCFQVSMFAP-UHFFFAOYSA-N

- Sonrisas: S=C(N(CC)CC)SSC(N(CC)CC)=S

- Brn: 1712560

Atributos calculados

- Calidad precisa: 296.050933g/mol

- Carga superficial: 0

- XLogP3: 3.9

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Cuenta de enlace giratorio: 7

- Masa isotópica única: 296.050933g/mol

- Masa isotópica única: 296.050933g/mol

- Superficie del Polo topológico: 121Ų

- Recuento de átomos pesados: 16

- Complejidad: 201

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Olor: Slight odor.

- Taste: SLIGHTLY BITTER TASTE

- Color / forma: Yellowish white crystals

- Denso: 1.27

- Punto de fusión: 69-71 °C (lit.)

- Punto de ebullición: 117 ºC

- Punto de inflamación: 117°C/17mm

- índice de refracción: 1.5500 (estimate)

- Disolución: 0.004g/l

- Coeficiente de distribución del agua: 0.02 g/100 mL

- Estabilidad / vida útil: Stable. Incompatible with strong oxidants.

- PSA: 121.26000

- Logp: 3.62120

- Disolución: Insoluble in water, slightly soluble in acetone, soluble in benzene, chloroform, carbon disulfide.

- Merck: 3364

- FEMA: 2440

Disulfiram Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H317,H373,H410

- Declaración de advertencia: P273,P280,P501

- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 22-43-48/22-50/53

- Instrucciones de Seguridad: S24-S37-S60-S61

- Rtecs:JO1225000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Período de Seguridad:9

- Categoría de embalaje:III

- Nivel de peligro:9

- Grupo de embalaje:III

- Términos de riesgo:R22; R43; R48/22; R50/53

- Toxicidad:LD50 orally in rats: 8.6 g/kg (Child, Cramp)

- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Disulfiram Datos Aduaneros

- Código HS:29303000

- Datos Aduaneros:

China Customs Code:

29303000

Disulfiram PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1398-250 mg |

Disulfiram (Antabuse) |

97-77-8 | 250mg |

$500.0 | 2022-02-28 | ||

| Ambeed | A912727-1mg |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 1mg |

$5.0 | 2023-08-31 | |

| LKT Labs | D3374-50 g |

Disulfiram |

97-77-8 | ≥98% | 50g |

$45.10 | 2023-07-11 | |

| Hello Bio | HB1119-50mg |

Disulfiram |

97-77-8 | >97% | 50mg |

£53 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819460-25g |

Tetraethylthiuram disulfide |

97-77-8 | 97% | 25g |

¥38.00 | 2022-08-31 | |

| Ambeed | A912727-100g |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 100g |

$11.0 | 2023-08-31 | |

| DC Chemicals | DCAPI1398-100 mg |

Disulfiram (Antabuse) |

97-77-8 | 100mg |

$250.0 | 2022-02-28 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0054-1 g |

Disulfiram |

97-77-8 | 98.23% | 1g |

¥440.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |

Tetraethylthiuram Disulfide |

97-77-8 | >97.0%(T) | 500g |

¥340.00 | 2024-04-15 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5844-500mg |

Disulfiram |

97-77-8 | 98% | 500mg |

¥2880.00 | 2023-09-10 |

Disulfiram Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

Referencia

- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis, RSC Advances, 2014, 4(75), 40054-40060

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Ethanol ; rt; 4 h, 20 °C

1.2 -

1.2 -

Referencia

- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

Referencia

- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives, China, 2011, 41(2), 285-290

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

Referencia

- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Accounts of Chemical Research, 2022, 55(14), 1960-1971

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Referencia

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Solvents: Ethylene glycol

1.2 Solvents: Ethylene glycol

Referencia

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Métodos de producción 9

Condiciones de reacción

Referencia

- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer, United States, 2021, 19(1),

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Referencia

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

Referencia

- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Huaxue Shiji, 1992, 14(2), 113-14

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 -

1.2 -

Referencia

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Métodos de producción 13

Métodos de producción 14

Condiciones de reacción

1.1 Solvents: Dichloromethane

Referencia

- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates), Journal of Organometallic Chemistry, 1988, 349(3), 305-14

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Referencia

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Métodos de producción 16

Condiciones de reacción

1.1 Solvents: Ethylene glycol

Referencia

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Métodos de producción 17

Condiciones de reacción

1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C

Referencia

- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer, Colloids and Surfaces, 2008, 61(1), 17-24

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

Referencia

- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water, RSC Advances, 2016, 6(45), 39356-39363

Disulfiram Raw materials

- Ditiocarb sodium

- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-

- Disulfiram

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide

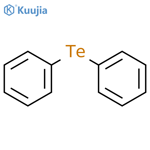

- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-

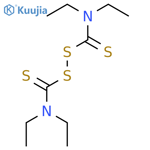

- Carbamodithioic acid,N,N-diethyl-

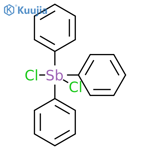

- Triphenylantimony dichloride

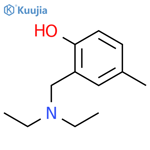

- Phenol, 2-[(diethylamino)methyl]-4-methyl-

- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)

- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)

- 2,3,5-Trimethyphenol

- 1-(1-chloroethoxy)-2-methylpropane

- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester

Disulfiram Preparation Products

- Benzene,1,1'-tellurobis- (1202-36-4)

- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)

- Disulfiram (97-77-8)

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)

- (136-93-6)

- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)

- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)

- Triphenylantimony (603-36-1)

Disulfiram Literatura relevante

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

Hao-Xing Xu,Ze-Run Zhao,Yeersen Patehebieke,Qian-Qian Chen,Shun-Guo Fu,Shuai-Jun Chang,Xu-Xu Zhang,Zhi-Liang Zhang,Xiao Wang Green Chem. 2021 23 1280

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

4. Disulfiram, an old drug with new potential therapeutic uses for human cancers and fungal infectionsZuben E. Sauna,Suneet Shukla,Suresh V. Ambudkar Mol. BioSyst. 2005 1 127

-

Ashfaq Ur Rehman,Guodong Zhen,Bozitao Zhong,Duan Ni,Jiayi Li,Abdul Nasir,Moustafa T. Gabr,Humaira Rafiq,Abdul Wadood,Shaoyong Lu,Jian Zhang,Hai-Feng Chen Phys. Chem. Chem. Phys. 2021 23 12204

97-77-8 (Disulfiram) Productos relacionados

- 97-77-8(Disulfiram)

- 1313760-85-8({2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid)

- 1261497-47-5(3,2'-Bis(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester)

- 143654-59-5(Methyl 3-(2-fluorophenyl)propanoate)

- 2228177-07-7(O-2-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propylhydroxylamine)

- 2503205-40-9(Cyclopropanamine, 2-(methoxymethyl)-, hydrochloride (1:1))

- 865660-40-8(1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile)

- 956624-39-8(3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea)

- 98730-78-0(1-(bromomethyl)cyclopropanecarbonitrile)

- 946260-97-5(3-(4-methoxyphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylpropanamide)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-77-8)Disulfiram

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:97-77-8)Disulfiram

Pureza:99%

Cantidad:5kg

Precio ($):220.0